molecular formula C30H22F6N2O4S3 B2485051 2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 882079-20-1

2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2485051
CAS No.: 882079-20-1
M. Wt: 684.69
InChI Key: MKHQJKQXZMTTDC-UHFFFAOYSA-N
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Description

2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C30H22F6N2O4S3 and its molecular weight is 684.69. The purity is usually 95%.
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Biological Activity

The compound 2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F6N2O3S3C_{22}H_{19}F_6N_2O_3S_3 with a molecular weight of approximately 501.58 g/mol. The structure features multiple sulfanyl groups and trifluoromethoxy substitutions, which enhance its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC22H19F6N2O3S3
Molecular Weight501.58 g/mol
SolubilitySoluble in organic solvents
LogPHigh (indicates lipophilicity)

Research indicates that the trifluoromethoxy groups in the compound enhance its interaction with biological membranes, potentially increasing its efficacy as a pharmacological agent. The sulfanyl groups may play a role in enzyme inhibition and modulation of signaling pathways.

  • Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary studies suggest it may exhibit anti-inflammatory properties comparable to established drugs like celecoxib .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant potential, which is vital for protecting cells from oxidative stress.
  • Antimicrobial Effects : Preliminary findings suggest that the compound may possess antimicrobial properties, particularly against certain fungal strains, making it a candidate for further investigation in antifungal therapies .

In Vitro Studies

In vitro assays have demonstrated the inhibitory effects of the compound on various enzymes:

  • Cholinesterase Inhibition : The compound exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of approximately 10.4 μM and 7.7 μM respectively, indicating potential applications in treating neurodegenerative diseases .
  • COX-2 Inhibition : In studies comparing COX-2 inhibition, the compound showed an IC50 value similar to that of celecoxib, suggesting strong anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethoxy and sulfanyl groups can significantly alter its pharmacological profile:

ModificationEffect on Activity
Increased lipophilicityEnhanced membrane penetration
Sulfanyl substitutionsImproved enzyme inhibition
Trifluoromethoxy groupIncreased potency against AChE

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Sulfanyl Groups : Utilizing thiol chemistry to introduce sulfanyl linkages.
  • Trifluoromethoxy Substitution : Employing electrophilic aromatic substitution to incorporate trifluoromethoxy groups onto the phenyl rings.
  • Final Assembly : Condensation reactions to form the acetamide structure.

Properties

IUPAC Name

2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F6N2O4S3/c31-29(32,33)41-21-5-1-19(2-6-21)37-27(39)17-43-23-9-13-25(14-10-23)45-26-15-11-24(12-16-26)44-18-28(40)38-20-3-7-22(8-4-20)42-30(34,35)36/h1-16H,17-18H2,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHQJKQXZMTTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F6N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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